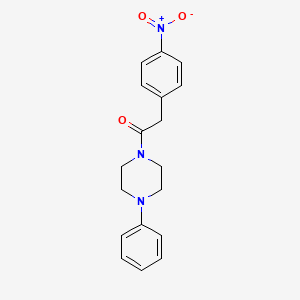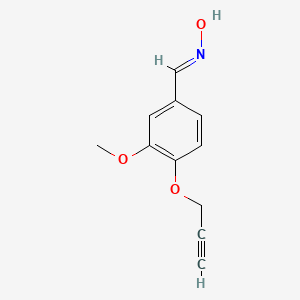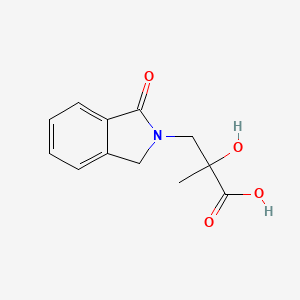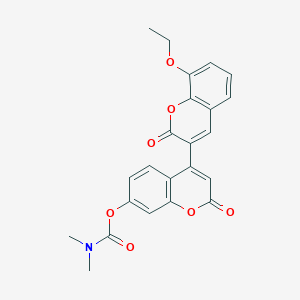
2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For instance, the synthesis of 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone was achieved using a slow evaporation solution growth technique, which suggests a possible method for synthesizing similar nitrophenyl ethanone derivatives . Another example is the synthesis of 2-(4-acetyl-2-nitrophenyl)ethyl, which involved the preparation of an alcohol precursor and subsequent amino acid derivatives . These methods could potentially be adapted for the synthesis of 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction, which reveals lattice parameters and molecular geometry . Nuclear magnetic resonance spectroscopy and elemental analysis have also been used to confirm the structure of new heterocycles . These techniques would likely be applicable in analyzing the molecular structure of 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone.
Chemical Reactions Analysis
The chemical reactions involving nitrophenyl ethanone derivatives can be complex. For example, the reaction of a triazolyl ethanone compound with hydroxylamine hydrochloride resulted in the formation of an oxime in high yield . This indicates that nitrophenyl ethanone compounds can participate in reactions with nucleophiles, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been extensively studied. For instance, the thermal stability of 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone was found to be up to 263°C, with a melting point of 170°C . Optical properties such as UV-vis-NIR absorption and photoluminescence emission spectra have also been characterized, indicating transparency in certain regions and specific emission behaviors . Non-linear optical properties like absorption coefficient, refractive index, and susceptibility have been calculated using techniques like Z-scan, revealing properties such as reverse saturation absorption and self-defocusing performance . These properties are crucial for applications in nonlinear optics and could be similar for 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone.
科学的研究の応用
Electrochemical Synthesis
The electrochemical oxidation of related compounds to 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone has been studied, leading to the development of a new method for synthesizing phenylpiperazine derivatives. This approach is environmentally friendly, reagent-less, and operates under ambient conditions, making it significant for the synthesis of various derivatives in aqueous solutions with high atom economy and safe waste management (Nematollahi & Amani, 2011).
Conformational and Vibrational Studies
A computational assessment of a synthesized compound structurally related to 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone reveals insights into its biochemical properties. Vibrational analyses, including infrared and Raman spectroscopy, help in characterizing these compounds. This study also explores the potential molecular docking mechanisms of such molecules in human GABA A receptors, adding to the understanding of their biochemical interactions (Onawole et al., 2017).
Phase Equilibrium Research
Research on the phase equilibrium of compounds like 1-(4-nitrophenyl)ethanone in various solvents contributes to understanding the solubility and separation processes of these chemicals. This research is crucial for developing methods to separate mixtures containing compounds like 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone (Li et al., 2019).
Synthesis of Chalcone Analogues
The synthesis of α,β-unsaturated ketones as chalcone analogues has been explored using compounds similar to 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone. This research demonstrates a method to create a wide variety of chalcone analogues, expanding the chemical repertoire for various applications (Curti, Gellis, & Vanelle, 2007).
Drug Discovery and Antagonist Studies
While focusing away from drug use, dosage, and side effects, research on novel CCR1 antagonists based on structures related to 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone indicates the potential of these compounds in drug discovery. These studies involve screening compound libraries and structure-activity relationship (SAR) studies, which are pivotal in finding new therapeutic agents (Pennell et al., 2013).
特性
IUPAC Name |
2-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(14-15-6-8-17(9-7-15)21(23)24)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDWOWIAEZCJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)
![N-(2-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2542386.png)

![2-[1-(1H-Imidazole-5-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2542388.png)



![1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2542392.png)

![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2542395.png)


